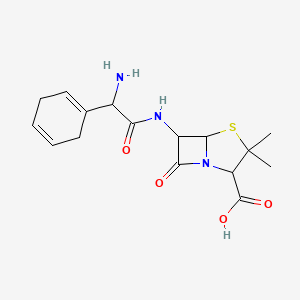
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-, D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epicillin is a penicillin antibiotic belonging to the class of aminopenicillins. It is a semisynthetic derivative of 6-aminopenicillanic acid, structurally related to ampicillin. Epicillin is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria .
準備方法
Epicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the product .
Industrial production of epicillin involves the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, which is then chemically modified to obtain epicillin. The process includes the use of cationic surface-active agents to improve the flow properties of the crystalline product .
化学反応の分析
Epicillin undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, epicillin can hydrolyze to form penicilloic acid.
Oxidation: Epicillin can be oxidized to form sulfoxides and sulfones.
Substitution: The amino group in epicillin can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions include penicilloic acid, sulfoxides, and sulfones .
科学的研究の応用
Epicillin has been extensively studied for its therapeutic potential and pharmacokinetic properties. It exhibits excellent therapeutic activity when administered orally or subcutaneously to mice infected with various pathogenic bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri, and Pseudomonas aeruginosa .
In addition to its antibacterial activity, epicillin has been used in research to study the pharmacodynamics and susceptibility testing of antibiotics. It has shown comparable activity to other antibiotics such as tetracycline, chloramphenicol, and cephalexin .
作用機序
Epicillin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. This disruption in cell wall formation weakens the bacterial structure, leading to cell lysis and bacterial death. Specifically, epicillin targets the transpeptidase enzymes involved in cross-linking peptidoglycans, effectively preventing the formation of a robust cell wall .
類似化合物との比較
Epicillin is structurally and functionally similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:
Ampicillin: Both epicillin and ampicillin have similar antibacterial spectra and pharmacokinetic properties.
Amoxicillin: Amoxicillin is another aminopenicillin with a similar mechanism of action.
Other similar compounds include hetacillin, bacampicillin, pivampicillin, and talampicillin, which are also semisynthetic derivatives of 6-aminopenicillanic acid .
特性
分子式 |
C16H21N3O4S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
6-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23) |
InChIキー |
RPBAFSBGYDKNRG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
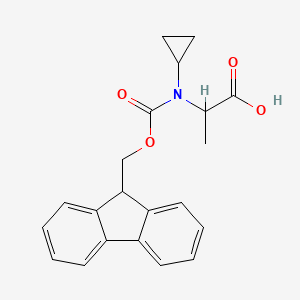
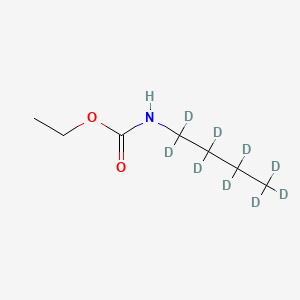
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)
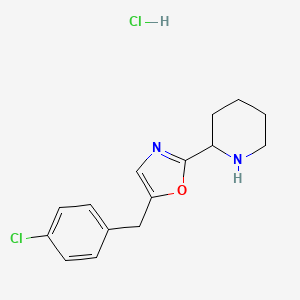
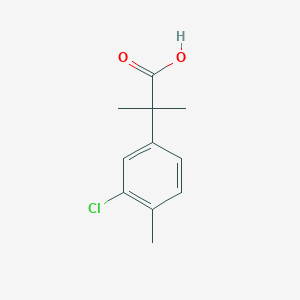
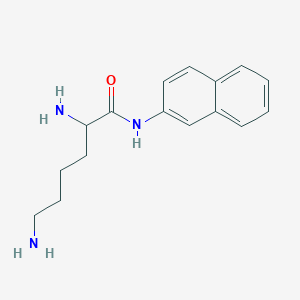
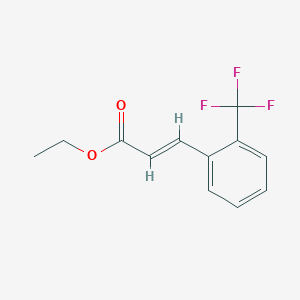


![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
